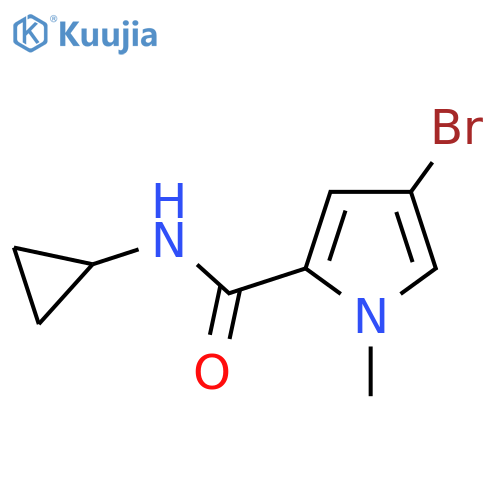

Cas no 1011427-66-9 (4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide)

4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

- NE61289

- 4-bromo-N-cyclopropyl-1-methylpyrrole-2-carboxamide

- 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

-

- インチ: 1S/C9H11BrN2O/c1-12-5-6(10)4-8(12)9(13)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,13)

- InChIKey: USDNKLBMISLICL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN(C)C(=C1)C(NC1CC1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 218

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 34

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: 112-114 °C

- ふってん: 382.6±27.0 °C at 760 mmHg

- フラッシュポイント: 185.2±23.7 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-62243-0.5g |

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide |

1011427-66-9 | 95.0% | 0.5g |

$480.0 | 2025-02-20 | |

| Enamine | EN300-62243-10.0g |

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide |

1011427-66-9 | 95.0% | 10.0g |

$2638.0 | 2025-02-20 | |

| Enamine | EN300-62243-5.0g |

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide |

1011427-66-9 | 95.0% | 5.0g |

$1779.0 | 2025-02-20 | |

| TRC | B481768-10mg |

4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide |

1011427-66-9 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-62243-2.5g |

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide |

1011427-66-9 | 95.0% | 2.5g |

$1202.0 | 2025-02-20 | |

| Chemenu | CM425412-250mg |

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide |

1011427-66-9 | 95%+ | 250mg |

$288 | 2023-03-07 | |

| Chemenu | CM425412-1g |

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide |

1011427-66-9 | 95%+ | 1g |

$675 | 2023-03-07 | |

| 1PlusChem | 1P01A963-50mg |

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide |

1011427-66-9 | 95% | 50mg |

$222.00 | 2023-12-27 | |

| A2B Chem LLC | AV57259-1g |

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide |

1011427-66-9 | 95% | 1g |

$682.00 | 2024-04-20 | |

| Aaron | AR01A9EF-500mg |

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide |

1011427-66-9 | 95% | 500mg |

$685.00 | 2025-02-10 |

4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide 関連文献

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamideに関する追加情報

4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS No. 1011427-66-9): An Overview of Its Structure, Properties, and Applications

4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS No. 1011427-66-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the structural characteristics, physicochemical properties, and recent research advancements related to 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Structural Characteristics: The molecular structure of 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is characterized by a pyrrole ring substituted with a bromine atom at the 4-position, a cyclopropyl group attached to the nitrogen atom, and a methyl group at the 1-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The bromine substituent, in particular, plays a crucial role in modulating the compound's reactivity and selectivity towards various biological targets.

Physicochemical Properties: 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide exhibits several notable physicochemical properties that make it an attractive candidate for pharmaceutical development. It has a molecular weight of 275.09 g/mol and is slightly soluble in water but highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound's melting point is reported to be around 85°C, and it has a moderate logP value, indicating a balance between hydrophilic and hydrophobic characteristics. These properties facilitate its absorption and distribution within biological systems.

Biological Activity: Recent studies have highlighted the potential of 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in various biological contexts. One of the most promising areas of research is its activity as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of protein kinase C (PKC), a key enzyme implicated in cancer progression and inflammatory responses. The selective inhibition of PKC by 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide suggests its potential as a therapeutic agent for treating conditions characterized by aberrant PKC signaling.

Clinical Potential: The clinical potential of 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is being actively explored through preclinical studies and early-stage clinical trials. Preliminary data from these studies indicate that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a favorable safety profile. Additionally, ongoing research is focused on optimizing the compound's formulation to enhance its therapeutic efficacy and reduce potential side effects.

Synthetic Routes: The synthesis of 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide has been reported using various synthetic routes, each with its own advantages and limitations. One common approach involves the reaction of 4-bromopyrrole with cyclopropylamine followed by methylation to introduce the methyl group at the 1-position. Another method involves the use of transition-metal catalyzed cross-coupling reactions to construct the pyrrole ring with the desired substituents. These synthetic strategies provide chemists with flexible options for large-scale production and structural modifications.

Safety Considerations: While 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide shows promise as a therapeutic agent, it is essential to conduct thorough safety evaluations to ensure its safe use in clinical settings. Preclinical toxicology studies have indicated that the compound is generally well-tolerated at therapeutic doses, but further investigations are needed to fully understand its long-term safety profile. Researchers are also exploring ways to minimize potential side effects through rational drug design and formulation optimization.

FUTURE DIRECTIONS: The future prospects for 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide are promising, driven by ongoing advancements in medicinal chemistry and pharmaceutical sciences. Future research will likely focus on elucidating the molecular mechanisms underlying its biological activities, identifying new therapeutic applications, and developing more potent and selective analogs. Additionally, efforts to improve its pharmacokinetic properties and reduce side effects will be crucial for advancing this compound towards clinical use.

1011427-66-9 (4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide) 関連製品

- 1447603-90-8((7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE)

- 2228666-02-0(4-methylthiophene-3-sulfonyl fluoride)

- 370865-80-8(1-Butyl-1-methylpyrrolidinium dicyanamide)

- 2229471-33-2(2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine)

- 2172031-40-0(4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride)

- 2228654-33-7(tert-butyl 3-(2-fluoro-3-methylphenyl)piperazine-1-carboxylate)

- 894949-82-7(2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide)

- 2248409-35-8(6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid)

- 2728765-98-6(2-(2,6-dioxopiperidin-3-yl)-5-{(3S)-piperidin-3-ylamino}-2,3-dihydro-1H-isoindole-1,3-dione)

- 2171442-03-6((3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)